

Crystal Structure of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-methylpyridine N-oxide*

Cat. No.: *B189596*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of **5-Bromo-2-methylpyridine N-oxide** (C_6H_6BrNO), a compound of interest in pharmaceutical and agrochemical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a core reference for researchers engaged in drug design, molecular modeling, and synthetic chemistry.^[1]

Molecular and Crystal Structure

The crystal structure of **5-Bromo-2-methylpyridine N-oxide** has been determined by single-crystal X-ray diffraction.^[2] The compound crystallizes in the monoclinic system with the space group $P2_1/n$.^[2] Key structural features reveal that the pyridine ring is essentially planar.^[2] The methyl carbon and the N-oxide oxygen atoms lie within this plane, while the bromine atom is slightly displaced by $0.103(3)$ Å.^{[2][3][4]}

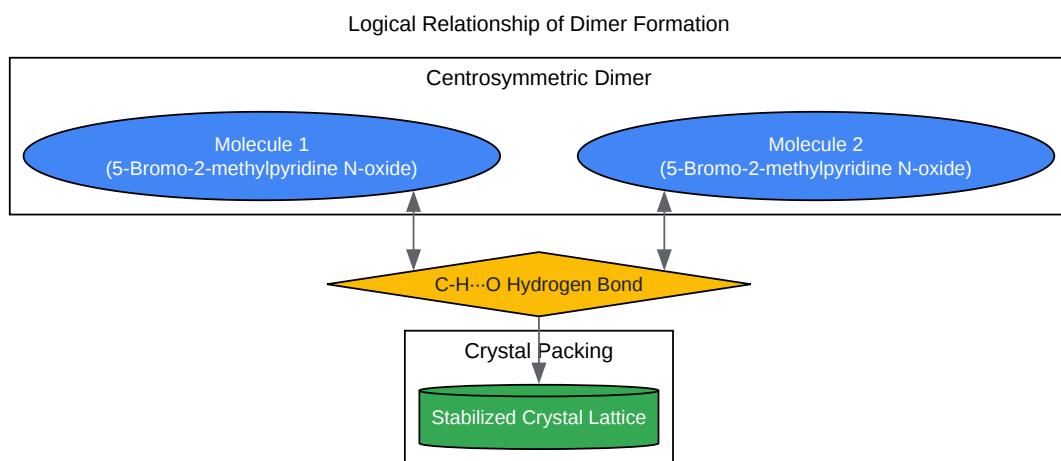
An important aspect of the crystal packing is the formation of centrosymmetric dimers through intermolecular C-H…O hydrogen bonds.^{[2][3][4]} This interaction plays a crucial role in the stabilization of the crystal lattice.^[2]

Crystallographic Data

The following table summarizes the key crystallographic data for **5-Bromo-2-methylpyridine N-oxide**.

Parameter	Value
Chemical Formula	C ₆ H ₆ BrNO
Formula Weight	188.03
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.3060 (15)
b (Å)	11.351 (2)
c (Å)	8.4950 (17)
β (°)	111.01 (3)
Volume (Å ³)	657.7 (3)
Z	4
Temperature (K)	294 (2)
Radiation	Mo Kα
R-factor	0.064
wR-factor	0.163

Data sourced from Liu et al., 2008.[2]


Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing is a C-H···O hydrogen bond, as detailed in the table below.

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)	Symmetry Code
C1— H1A···O_i_	0.93	2.41	3.264 (11)	153	-x+1, -y+2, -z+2

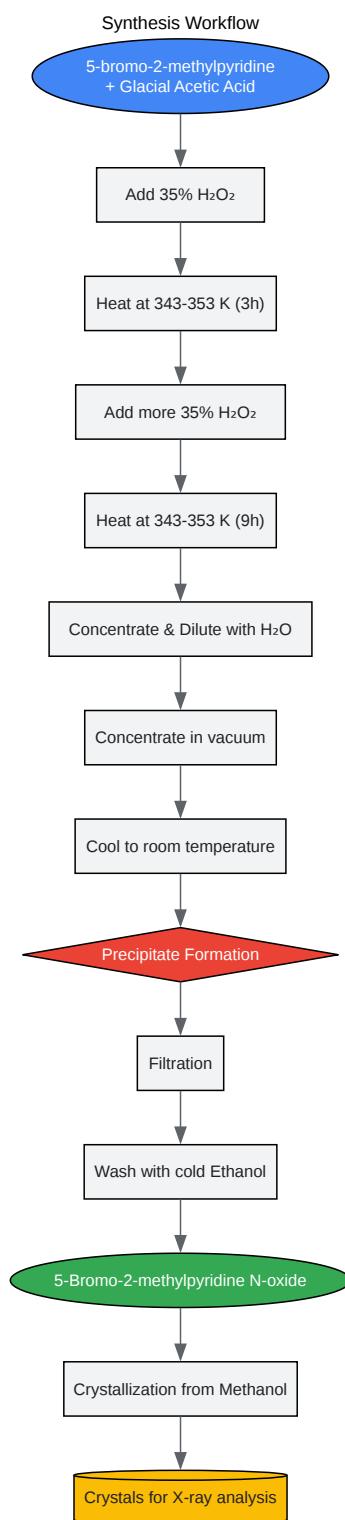
Data sourced from Liu et al., 2008.[2]

This hydrogen bonding pattern leads to the formation of centrosymmetric dimers, a key feature of the supramolecular assembly.

[Click to download full resolution via product page](#)

Caption: Formation of centrosymmetric dimers via hydrogen bonding.

Experimental Protocols


Synthesis of 5-Bromo-2-methylpyridine N-oxide

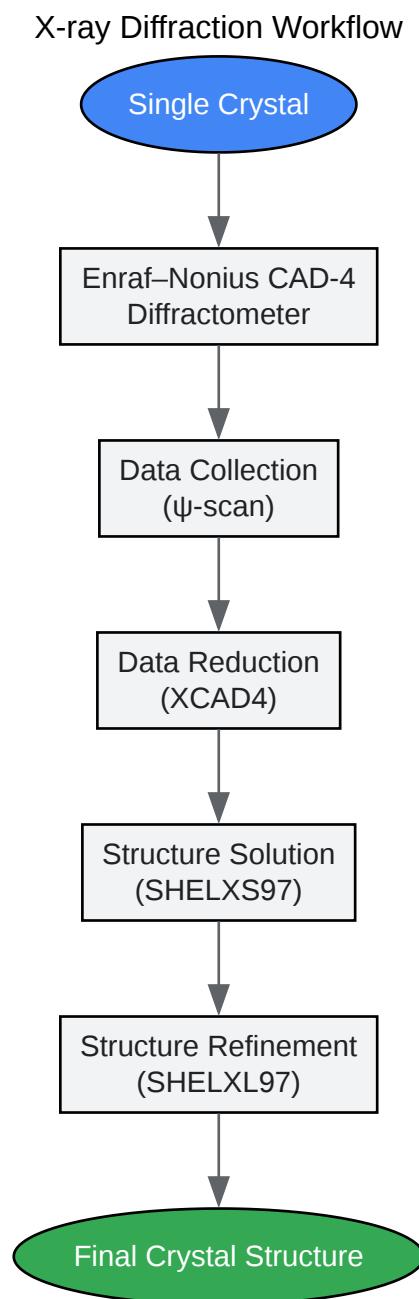
The synthesis of the title compound was achieved through the oxidation of 5-bromo-2-methylpyridine.[2]

Procedure:

- 5-bromo-2-methylpyridine (80 g, 462 mmol) was suspended in glacial acetic acid (300 ml).[2]

- Aqueous hydrogen peroxide (35%) was added to the suspension.[2]
- The mixture was heated in a water bath at 343-353 K for 3 hours.[2]
- An additional portion of hydrogen peroxide solution (35 ml) was added, and the mixture was maintained at the same temperature for another 9 hours.[2]
- The reaction mixture was concentrated to approximately 100 ml and then diluted with water (100 ml).[2]
- The solution was concentrated again in a vacuum.[2]
- Upon cooling to room temperature, a precipitate formed, which was collected by filtration.[2]
- The collected solid was washed with cold ethanol (2 x 50 ml) to yield the final product.[2]
- Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[2]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **5-Bromo-2-methylpyridine N-oxide**.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection and Refinement:

- Diffractometer: Enraf–Nonius CAD-4.[\[2\]](#)
- Data Collection: Absorption correction was performed using the ψ -scan method.[\[2\]](#) A total of 1275 reflections were measured, of which 1180 were independent.[\[2\]](#)
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[\[2\]](#) Hydrogen atoms were positioned geometrically and refined using a riding model.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystal structure determination.

Applications in Drug Development

5-Bromo-2-methylpyridine N-oxide serves as a valuable intermediate in the synthesis of various pharmaceutical agents.^[1] Its structural and electronic properties make it a versatile building block in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory drugs.^[1] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound and its derivatives of significant interest for lead optimization in drug discovery programs. Furthermore, it is utilized in the formulation of agrochemicals such as herbicides and fungicides.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189596#crystal-structure-of-5-bromo-2-methylpyridine-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com